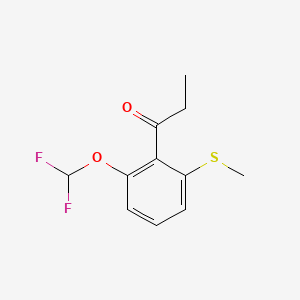
1-Chloro-1-(2-(chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-(chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with significant interest in various scientific fields. This compound is characterized by the presence of chlorine, trifluoromethylthio, and chloromethyl groups attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and thiolation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(2-(chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloromethyl and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-(chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloromethyl and trifluoromethylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. These interactions may involve binding to specific enzymes or receptors, thereby modulating their activity and leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-(chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C11H9Cl2F3OS |
|---|---|
Peso molecular |
317.2 g/mol |
Nombre IUPAC |
1-chloro-1-[2-(chloromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Cl2F3OS/c1-6(17)10(13)7-3-2-4-9(8(7)5-12)18-11(14,15)16/h2-4,10H,5H2,1H3 |
Clave InChI |
XLMBEVYJRYMFJO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14055177.png)

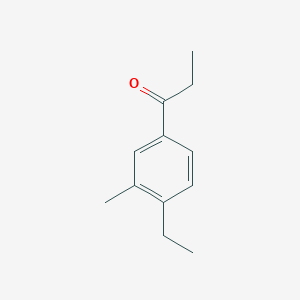
![Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14055199.png)

![2,5-Diazabicyclo[2.2.1]heptane, (1R)-](/img/structure/B14055211.png)
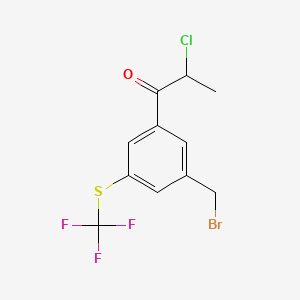
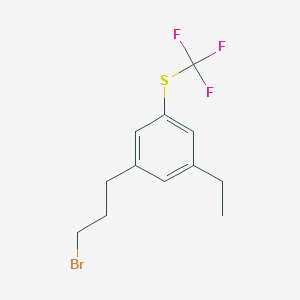
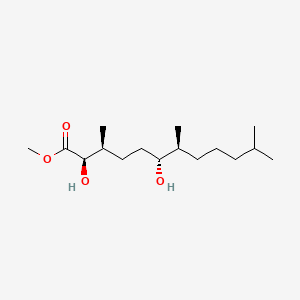
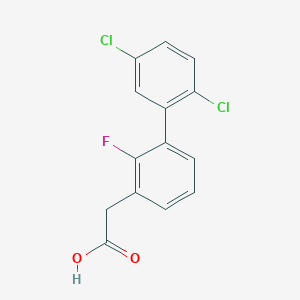
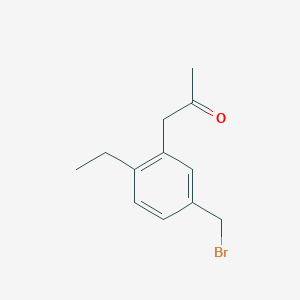
![2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile](/img/structure/B14055251.png)
